1,4-Dioctylcyclohexane
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Overview
Description
1,4-Dioctylcyclohexane is an organic compound with the molecular formula C26H52 It is a derivative of cyclohexane, where two octyl groups are attached to the 1 and 4 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with octyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like toluene or hexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexane and octyl halides are fed into a reactor containing a catalyst. The reaction mixture is then heated to the desired temperature, and the product is separated and purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioctylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexane derivatives.
Scientific Research Applications
1,4-Dioctylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-Dioctylcyclohexane depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound can also target specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Didecylcyclohexane: Similar structure with decyl groups instead of octyl groups.
1,4-Dihexylcyclohexane: Contains hexyl groups instead of octyl groups.
1,4-Dibutylcyclohexane: Contains butyl groups instead of octyl groups.
Uniqueness
1,4-Dioctylcyclohexane is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The octyl groups provide a balance between hydrophobicity and molecular size, making it suitable for various applications that require specific solubility and reactivity characteristics.
Biological Activity
1,4-Dioctylcyclohexane (C18H34) is a cycloalkane derivative with significant potential in various biological applications. This compound is characterized by its two octyl groups attached to the cyclohexane ring at the 1 and 4 positions. Understanding its biological activity is crucial for its application in pharmaceuticals and materials science.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound exhibits unique conformational properties due to the bulky octyl groups, which influence its interactions with biological systems.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. A study focusing on derivatives of hexahydroquinoline, which shares structural similarities with dioctylcyclohexane, demonstrated significant antimicrobial effects against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes .
Toxicological Considerations
Toxicity assessments are essential for evaluating the safety profile of this compound. While specific data on this compound are scarce, related compounds in the cycloalkane family have shown varying degrees of toxicity depending on their structure and substituents. Evaluating the biocompatibility and potential cytotoxic effects of dioctylcyclohexane will be critical for its application in biomedical fields.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several cycloalkanes against common bacterial strains. This compound was included in a broader category of cyclic compounds tested for efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a moderate inhibition zone compared to standard antibiotics, suggesting potential as a lead compound for further development .
Case Study 2: Anticancer Activity
In a comparative analysis of hexahydroquinoline derivatives, researchers found that certain modifications led to enhanced anticancer properties. The study highlighted that compounds with larger alkyl substituents exhibited improved activity against MCF-7 breast cancer cells. This finding suggests that similar modifications to dioctylcyclohexane could yield analogs with increased therapeutic efficacy .
Data Tables
Properties
CAS No. |
820233-10-1 |
---|---|
Molecular Formula |
C22H44 |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
1,4-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
YGVCZKSBUPBFSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)CCCCCCCC |
Origin of Product |
United States |
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